molecular formula C14H25NO4 B3117402 Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate CAS No. 222986-86-9

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate

Cat. No.: B3117402
CAS No.: 222986-86-9
M. Wt: 271.35 g/mol
InChI Key: JRJOPLNDRJAOCP-UHFFFAOYSA-N
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Description

“Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 222986-86-9 . It has a molecular weight of 271.36 .


Synthesis Analysis

The synthesis of this compound involves the reaction of Di-tert-butyl dicarbonate and trans-Methyl-4-aMinocyclohexanecarboxylate .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (1r,4r)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylate . The InChI code for this compound is 1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11- .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Molecular Structure Analysis

Mackay, Mcleish, and Campbell (1994) explored the molecular structure of similar compounds, noting that the cyclohexane rings exhibit regular chair forms and participate in extensive hydrogen bonding due to the trans planar NH-CO moieties and hydroxyl substituents of the urethane side chains (Mackay, Mcleish, & Campbell, 1994).

Chemical Synthesis and Reactivity

In the synthesis and reactivity context, Artamonov et al. (2010) developed a synthesis procedure involving a similar compound, highlighting its role in forming structurally complex molecules (Artamonov et al., 2010).

Crystallography and Conformational Studies

Jankowska et al. (2002) studied the crystal structure of a compound with a tert-butoxycarbonyl group, which is a component of the molecule , to understand peptide conformation (Jankowska et al., 2002).

Applications in Medicinal Chemistry

Yanaka et al. (1981) focused on the structures of similar compounds for potential medicinal applications, particularly examining their conformations in aqueous solutions (Yanaka et al., 1981).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOPLNDRJAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141829
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-74-0
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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